1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one
Description
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Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-cyclopentylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c14-9-12-6-3-7-15(10-12)13(16)8-11-4-1-2-5-11/h11-12H,1-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAXAOQHRSPOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The nature of these interactions often involves inhibition, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission.
Cellular Effects
The effects of 1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cholinesterase enzymes results in their inhibition, thereby increasing acetylcholine levels. This binding interaction is crucial for its biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to reduced efficacy over time. Long-term exposure to the compound has been associated with sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as improved cognitive function due to increased acetylcholine levels. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a vital role in drug metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in various tissues. Understanding these transport mechanisms is essential for predicting the compound’s therapeutic potential and potential side effects.
Subcellular Localization
1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one exhibits specific subcellular localization, which can influence its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its biochemical activity and therapeutic potential, as it determines the sites of action within the cell.
Biological Activity
1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one, a compound with a unique chemical structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a piperidine ring, which is known for its diverse biological activities. The structural characteristics contribute to its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to 1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Compounds containing piperidine structures have been linked to anticancer effects through apoptosis induction in cancer cells.
- CNS Activity : The piperidine moiety is often associated with neuroactive properties, potentially influencing neurotransmitter systems.
The precise mechanisms through which 1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one exerts its biological effects are still under investigation. However, related compounds typically act through:
- Inhibition of Enzymatic Pathways : Many piperidine derivatives inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Modulation of Receptor Activity : These compounds may interact with neurotransmitter receptors, influencing mood and behavior.
Antimicrobial Studies
A study demonstrated that piperidine derivatives showed significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
Anticancer Research
In vitro studies on cancer cell lines revealed that certain derivatives induced apoptosis through the activation of caspase pathways. For instance, a derivative similar to 1-(3-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one was shown to inhibit the proliferation of breast cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| HeLa | 15 | Cell cycle arrest |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
